molecular formula C17H17FN4S B302702 5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetraazole

5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetraazole

Cat. No. B302702
M. Wt: 328.4 g/mol
InChI Key: MCVUFTANDIZWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrazole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetrazole involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetrazole has various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. It has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetrazole in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile, making it a promising candidate for therapeutic use. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetrazole. One potential area of research is the development of new derivatives of this compound with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetrazole is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore the full potential of this compound in the field of medicine.

Synthesis Methods

The synthesis of 5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetrazole involves the reaction of mesityl bromide with sodium azide, followed by the reaction of the resulting mesityl azide with 4-fluorobenzyl mercaptan. The final product is obtained after purification using column chromatography.

Scientific Research Applications

The potential therapeutic applications of 5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetrazole have been extensively studied. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

Product Name

5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetraazole

Molecular Formula

C17H17FN4S

Molecular Weight

328.4 g/mol

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-1-(2,4,6-trimethylphenyl)tetrazole

InChI

InChI=1S/C17H17FN4S/c1-11-8-12(2)16(13(3)9-11)22-17(19-20-21-22)23-10-14-4-6-15(18)7-5-14/h4-9H,10H2,1-3H3

InChI Key

MCVUFTANDIZWBD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SCC3=CC=C(C=C3)F)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SCC3=CC=C(C=C3)F)C

Origin of Product

United States

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